![molecular formula C18H15FN2O2S B2984203 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate CAS No. 1396863-42-5](/img/structure/B2984203.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate
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Overview
Description
“1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” is a compound with the CAS Number: 1342777-72-3 . It has a molecular weight of 206.27 . The compound is stored at 4°C and protected from light .
Synthesis Analysis
There are studies on the synthesis of similar compounds, such as "1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives" . These were designed and synthesized as potential anti-Parkinsonian agents .Molecular Structure Analysis
The phenyl ring of the benzo[d]thiazol-2-yl group in similar compounds has been found to stack against the Trp279 indole ring through a π–π interaction .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate” are not available, similar compounds have been found to exhibit anti-Parkinsonian activity .Physical And Chemical Properties Analysis
The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” has a molecular weight of 206.27 . It is stored at 4°C and protected from light .Scientific Research Applications
Anti-Parkinsonian Agents
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed and synthesized as potential anti-Parkinsonian agents . These compounds have shown promising results in alleviating haloperidol-induced catalepsy and oxidative stress in mice . They also exhibit neuroprotective properties .
Anti-tubercular Compounds
Benzothiazole based compounds have been synthesized and found to have potent anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anticancer Activity
Benzothiazole derivatives have been studied for their potential anticancer activity . However, more specific information about 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate in this context is not available in the search results.
Antimicrobial Activity
Benzothiazole derivatives, including sulfazole, have been found to possess antimicrobial activity .
Antifungal Activity
Benzothiazole derivatives, such as abafungin, have been found to possess antifungal activity .
Anti-Alzheimer Activity
Benzothiazole derivatives have been found to possess anti-Alzheimer activity .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzo[d]thiazol-2-yl and azetidin-3-yl, have been known to interact with various biological targets .
Mode of Action
For instance, some compounds inhibit the biosynthesis of prostaglandins .
Biochemical Pathways
For instance, some compounds induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Pharmacokinetics
Compounds with similar structures have been known to have various pharmacokinetic properties .
Result of Action
For instance, some compounds have shown potent cytotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility in water and other polar solvents can influence its bioavailability .
Future Directions
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-13-7-5-12(6-8-13)9-17(22)23-14-10-21(11-14)18-20-15-3-1-2-4-16(15)24-18/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSZCYSBZPGBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate |
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